(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS No.: 2126144-26-9
Cat. No.: VC3153142
Molecular Formula: C5H7ClF3NO2
Molecular Weight: 205.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126144-26-9 |
|---|---|
| Molecular Formula | C5H7ClF3NO2 |
| Molecular Weight | 205.56 g/mol |
| IUPAC Name | (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4+;/m0./s1 |
| Standard InChI Key | QGKTVRJMCFQMAX-LEJBHHMKSA-N |
| Isomeric SMILES | C1[C@@H]([C@]1(C(=O)O)N)C(F)(F)F.Cl |
| SMILES | C1C(C1(C(=O)O)N)C(F)(F)F.Cl |
| Canonical SMILES | C1C(C1(C(=O)O)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride contains a three-membered cyclopropane ring with specific stereochemistry at two positions. The compound features an amino group and a carboxylic acid moiety at position 1 (R configuration) and a trifluoromethyl group at position 2 (S configuration). This stereochemistry is crucial for its biological activity and applications in medicinal chemistry.
The structural formula can be represented as:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇ClF₃NO₂ |
| Molecular Weight | 205.56 g/mol |
| CAS Registry Number | 2126144-26-9 |
| Stereochemistry | (1R,2S) |
The cyclopropane ring provides conformational rigidity, while the trifluoromethyl group contributes to the compound's lipophilicity and membrane permeability characteristics. The amino group and carboxylic acid functionality allow for further chemical modifications, making this compound versatile for various synthetic applications.
Physical and Chemical Properties
The compound exists as a solid salt at room temperature. The hydrochloride form enhances stability and solubility in aqueous media compared to the free amino acid. The presence of the trifluoromethyl group significantly influences the compound's properties, particularly its lipophilicity, which is an important parameter in drug design.
The cyclopropane ring in this compound creates unique reactivity patterns due to its inherent ring strain. This strained nature can be exploited in various chemical transformations, making the compound particularly useful as a synthetic intermediate. The ring strain energy of cyclopropane derivatives typically ranges from 27-28 kcal/mol, contributing to their distinctive chemical behavior .
Synthesis Methods
Synthetic Pathways
The synthesis of (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride has been developed as part of efficient procedures for obtaining both trans and cis isomers of 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid. The key synthetic route involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the resulting pyrazoline intermediate .
The general synthetic scheme proceeds as follows:
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Preparation of a protected amino acrylate derivative from L-serine
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Addition of 1-diazo-2,2,2-trifluoroethane to form a pyrazoline intermediate
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Thermal decomposition to generate the cyclopropane ring structure
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Separation of stereoisomers
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Deprotection and conversion to the hydrochloride salt
This procedure allows for the preparation of gram quantities of both trans and cis stereoisomers from L-serine in a single synthetic run .
Laboratory Scale Production
Laboratory synthesis of (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves multistep reactions requiring careful control of reaction conditions. The synthesis requires attention to temperature, solvent choice, and reaction time to achieve the desired stereochemistry.
The thermal decomposition step is particularly critical, as it influences the ratio of stereoisomers formed. Subsequent separation and purification steps, including chromatographic techniques, are essential to isolate the specific (1R,2S) stereoisomer with high purity .
Analytical Characterization
Confirmation of the structure and purity of (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride typically employs multiple analytical techniques:
| Analytical Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, stereochemical assignment |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
| X-ray Crystallography | Absolute configuration verification |
| Chiral HPLC | Enantiomeric purity assessment |
| Elemental Analysis | Compositional verification |
These analytical methods are essential for confirming both the chemical structure and stereochemical purity of the compound, which is crucial for its applications in medicinal chemistry research.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride serves primarily as an intermediate in the synthesis of various bioactive molecules. Its unique structure contributes valuable properties to pharmaceutical compounds under development.
The compound's utility stems from several key features:
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The cyclopropane moiety provides conformational rigidity, potentially enhancing binding specificity to biological targets
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The trifluoromethyl group increases lipophilicity, improving membrane permeability
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The stereochemically defined centers allow for precise spatial arrangement of functional groups
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The amino acid functionality enables incorporation into peptide-like structures
These properties make it particularly valuable for designing compounds with improved pharmacokinetic profiles and target selectivity.
Structural Advantages in Drug Design
The inclusion of fluorinated groups, particularly trifluoromethyl moieties, has become increasingly important in medicinal chemistry. The trifluoromethyl group in (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride imparts several beneficial properties to potential drug candidates:
| Property | Benefit in Drug Design |
|---|---|
| Increased Lipophilicity | Improved membrane permeation |
| Metabolic Stability | Resistance to oxidative metabolism |
| Bond Strength | Enhanced C-F bonds improve stability |
| Electronegativity | Altered electronic properties affecting binding |
| Size | Similar to isopropyl group but with different electronic properties |
The specific stereochemistry (1R,2S) may provide distinct advantages in certain drug scaffolds by positioning the trifluoromethyl group in a specific spatial orientation relative to other functional groups.
Research Applications
Current Research Directions
Research on (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride focuses primarily on its role in drug synthesis and potential biological activities. The compound's structural integrity and purity are typically confirmed using techniques such as NMR spectroscopy and high-resolution mass spectrometry.
As a building block, this compound has potential applications in several therapeutic areas:
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Central nervous system agents - where the cyclopropane rigidity can enhance receptor selectivity
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Antiviral compounds - where fluorinated amino acids have shown promise
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Enzyme inhibitors - where the unique structural features may provide selective binding
The specific (1R,2S) stereochemistry may confer advantages in certain biological targets compared to other stereoisomers, though comparative studies examining the distinct biological activities of the various stereoisomers are still emerging in the literature.
Comparison with Related Compounds
Understanding the properties of (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride in relation to similar compounds provides valuable context for its applications. While specific comparative data for this exact stereoisomer is limited in the available literature, general relationships can be established with related compounds.
The synthesis of both trans and cis isomers of 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been reported, with gram quantities readily prepared from L-serine in a single synthetic run . These related compounds share core structural features but may exhibit different biological and chemical properties based on their stereochemistry.
| Compound | Distinguishing Features | Potential Applications |
|---|---|---|
| (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid HCl | Specific stereochemistry with trans arrangement | Building block for pharmaceutical synthesis |
| (1S,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | Enantiomer of the (1R,2S) isomer | Different biological target selectivity |
| (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | Cis arrangement of substituents | Alternative scaffold with different spatial properties |
| 2-(Aminomethyl)cyclopropane-1-carboxylic acid | Different functional group arrangement | Distinct biological activity profile |
Future Research Perspectives
Synthetic Methodology Advancements
Potential methodological improvements may include:
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Development of asymmetric catalytic approaches to enhance stereoselectivity
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Continuous flow chemistry adaptations for scalable production
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Green chemistry approaches to reduce environmental impact
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Alternative protecting group strategies to simplify purification
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